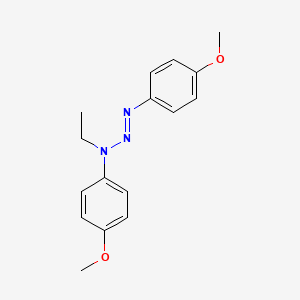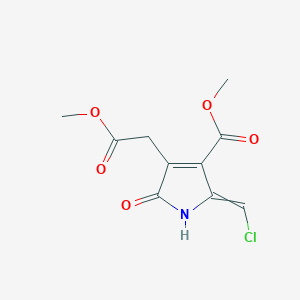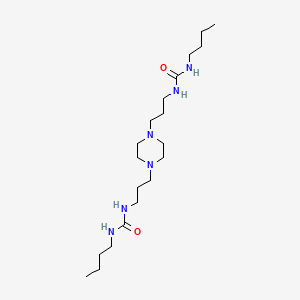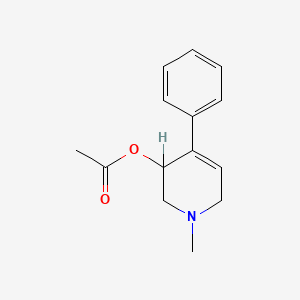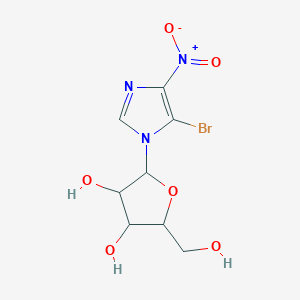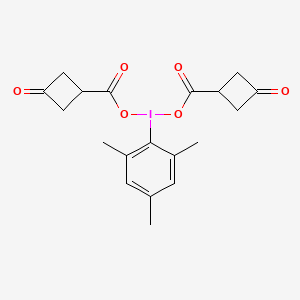
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an iodine center, which is further bonded to two 3-oxocyclobutane-1-carboxylate groups. This compound is often used as an oxidizing agent and a reagent in various organic transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) typically involves the reaction of mesityl iodide with 3-oxocyclobutane-1-carboxylic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include peracetic acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) .
Analyse Chemischer Reaktionen
Types of Reactions
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Peracetic acid, hydrogen peroxide.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Solvents: Methanol, acetonitrile, and dichloromethane are commonly used solvents.
Major Products Formed
The major products formed from reactions involving Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) depend on the specific reaction conditions and reagents used. Common products include oxidized organic compounds, substituted mesityl derivatives, and addition products .
Wissenschaftliche Forschungsanwendungen
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) involves the transfer of the iodine center to the substrate, facilitating various chemical transformations. The mesityl group stabilizes the hypervalent iodine center, allowing it to act as an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomesitylene diacetate: Another hypervalent iodine compound with similar oxidizing properties.
Diacetoxyiodobenzene: A widely used hypervalent iodine reagent in organic synthesis.
Bis(trifluoroacetoxy)iodobenzene: Known for its strong oxidizing capabilities.
Uniqueness
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) is unique due to its specific structure, which combines the mesityl group with 3-oxocyclobutane-1-carboxylate groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C19H21IO6 |
|---|---|
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
[(3-oxocyclobutanecarbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C19H21IO6/c1-10-4-11(2)17(12(3)5-10)20(25-18(23)13-6-15(21)7-13)26-19(24)14-8-16(22)9-14/h4-5,13-14H,6-9H2,1-3H3 |
InChI-Schlüssel |
OJNBDWDDIDKPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C2CC(=O)C2)OC(=O)C3CC(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



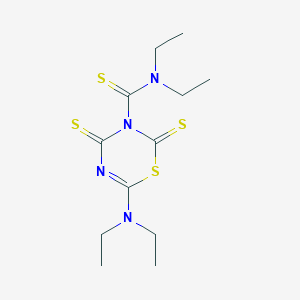


![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
